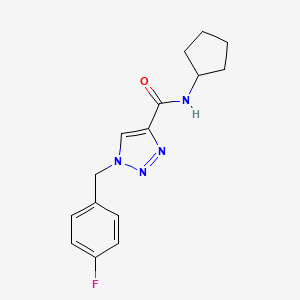

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CP-4F or CP-4F-B, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities. CP-4F has been synthesized using a straightforward method, and its unique chemical structure has made it an attractive candidate for further investigation.

Applications De Recherche Scientifique

Applications in Organic Synthesis and Material Science

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as part of the 1,2,3-triazole family, plays a pivotal role in the field of organic synthesis. The stability of 1,2,3-triazoles to acidic and basic hydrolysis and their significant dipole moment make them valuable for creating hydrogen bonds and dipole-dipole interactions with biological targets, crucial in drug discovery and pharmaceutical chemistry. These compounds are also instrumental in bioconjugation, material science, and the synthesis of liquid crystals and solid-phase organic compounds. The click chemistry approach, particularly the copper(I) catalyzed azide-alkyne cycloaddition, is central to synthesizing these triazoles, offering a pathway from simple to complex molecules with high selectivity and yield (Kaushik et al., 2019).

Role in Therapeutics and Pharmacology

1,2,3-triazole derivatives, including structures similar to N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are prominent in therapeutics due to their broad spectrum of biological activities. These compounds have been the center of interest for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The quest for new, more efficient, and eco-friendly preparations of these triazoles is ongoing, given their significant role in addressing emerging health threats, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Advancements in Eco-friendly Synthesis

In the realm of eco-friendly synthesis, advancements have been made in developing methodologies for the synthesis of 1,2,3-triazoles. These approaches emphasize new and easily recoverable catalysts, offering advantages like shorter reaction times, easier work-up, and higher yields. Such eco-friendly procedures align with the current focus on sustainable and green chemistry, underlining the significance of 1,2,3-triazoles in the pharmaceutical industry and beyond (de Souza et al., 2019).

Corrosion Inhibition in Metals

The 1,2,3-triazole derivatives, like N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, have also shown promising results as corrosion inhibitors for metals and their alloys. The 1,4-disubstituted 1,2,3-triazole derivatives, in particular, have demonstrated effectiveness in various acidic media, offering a non-toxic and environmentally friendly solution to metal corrosion, which has implications in industrial and other practical applications (Hrimla et al., 2021).

Propriétés

IUPAC Name |

N-cyclopentyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-12-7-5-11(6-8-12)9-20-10-14(18-19-20)15(21)17-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINUQNFGFBHHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)

![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2432976.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)

![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)